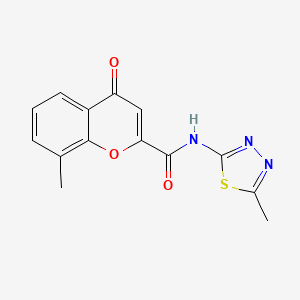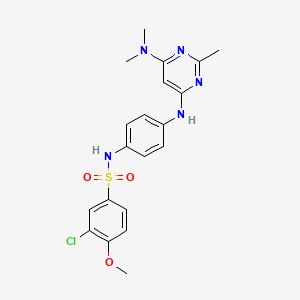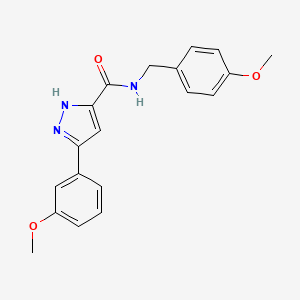![molecular formula C20H16F3N5O2S B14978209 2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14978209.png)
2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions. This reaction proceeds through a cascade mechanism, forming the triazolopyrimidine core . The reaction conditions often involve the use of a solvent such as ethanol or methanol, and the reaction temperature is typically maintained between 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinase 2 (CDK2) inhibitors
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar structural features
Thiazolopyrimidine derivatives: Known for their anticancer activity and CDK inhibition.
Uniqueness
2-(benzylsulfanyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the benzylsulfanyl and trifluoromethylphenyl groups, which contribute to its distinct chemical properties and enhanced biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C20H16F3N5O2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H16F3N5O2S/c21-20(22,23)13-8-4-5-9-14(13)24-17(30)15-10-16(29)25-18-26-19(27-28(15)18)31-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,24,30)(H,25,26,27,29) |
InChI Key |
RIHMUIJIBRWGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14978129.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14978136.png)
![2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14978144.png)
![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14978155.png)

![3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14978174.png)

![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B14978186.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14978187.png)
![7-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14978200.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14978211.png)


![methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14978239.png)
